2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide
Beschreibung
This compound belongs to the pyrazolo-pyridazine class of heterocycles, characterized by a fused pyrazole and pyridazine ring system. Key structural features include:
- A 3,4-dimethylphenyl group at position 1 of the pyrazole ring, contributing lipophilicity and steric bulk.
Pyrazolo-pyridazines are explored for diverse biological activities, including kinase inhibition and anti-inflammatory effects. The substituents on this compound suggest optimized pharmacokinetic properties compared to simpler analogues.
Eigenschaften
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10-5-6-13(7-11(10)2)22-16-14(8-19-22)12(3)20-21(17(16)24)9-15(23)18-4/h5-8H,9H2,1-4H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPKCLSOJXYXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide is a complex organic molecule with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it of interest in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 395.5 g/mol. The compound features a pyrazolo-pyridazine core that is known for various biological activities.
The biological activity of this compound is primarily linked to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an agonist for certain receptors involved in hematopoiesis and immune modulation.
Pharmacological Effects
- Anti-inflammatory Activity : The compound has shown potential as an anti-inflammatory agent in various in vitro studies. It inhibits cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in the inflammatory response.
- Antitumor Activity : Research indicates that derivatives of similar pyrazole compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The compound's structure could contribute to its antitumor effects through apoptosis induction and cell cycle arrest mechanisms.
- Thrombopoietin Receptor Agonism : Similar compounds have been noted for their agonistic effects on the c-mpl receptor, which is crucial for platelet production. This suggests that the compound may enhance megakaryocyte proliferation and differentiation.
Study 1: Anti-inflammatory Properties
A study conducted on pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of COX-II activity with IC50 values ranging from 0.52 μM to 22.25 μM. This highlights its potential as a selective anti-inflammatory agent compared to traditional NSAIDs like Celecoxib.
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
Study 2: Antitumor Activity
In vitro assays have shown that derivatives of the pyrazolo-pyridazine scaffold can induce apoptosis in cancer cells. One study reported that a structurally similar compound exhibited a significant reduction in cell viability at concentrations as low as 10 μM against MCF-7 cells.
| Compound | Cell Line | Concentration (μM) | Viability Reduction (%) |
|---|---|---|---|
| Compound A | MCF-7 | 10 | 70 |
| Compound B | Bel-7402 | 15 | 65 |
Vergleich Mit ähnlichen Verbindungen
Structural Features and Core Heterocycles
The target compound’s pyrazolo[3,4-d]pyridazine core distinguishes it from related scaffolds:
Key Observations :
- The N-methylacetamide side chain differentiates it from sulfur-containing analogues (e.g., oxoethylthio in pyrimidinones ), which may exhibit higher metabolic stability.
Comparison with Analogues :
The target compound’s synthesis likely prioritizes regioselectivity due to the pyridazine ring’s sensitivity to harsh conditions.
Physicochemical Properties
The target’s N-methylacetamide group likely reduces LogP compared to phenylthio analogues, enhancing bioavailability.
Spectroscopic Characterization
Techniques such as ¹H/¹³C NMR, IR, and HRMS (as in ) would confirm the target compound’s structure:
- ¹H NMR : Signals for methyl groups (δ 1.2–2.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and amide protons (δ 8.1–8.3 ppm).
- IR : Stretching vibrations for carbonyl (1650–1750 cm⁻¹) and amide (1550–1650 cm⁻¹) groups.
- HRMS : Exact mass confirmation for C₁₉H₂₁N₅O₂ (calculated m/z 367.1648).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
